C–I vs. C–Br vs. C–Cl Bond Dissociation Energy: Thermodynamic Basis for Superior Oxidative Addition Kinetics
The carbon–iodine bond in 3-iodobut-2-en-1-ol has a bond dissociation energy (BDE) of approximately 57 kcal/mol, compared to ~72 kcal/mol for the C–Br bond in 3-bromobut-2-en-1-ol and ~85 kcal/mol for the C–Cl bond in 3-chlorobut-2-en-1-ol [1]. This 15–28 kcal/mol lower BDE translates to a significantly lower activation barrier for oxidative addition to Pd(0), which is the rate-limiting step in many cross-coupling catalytic cycles [1].
| Evidence Dimension | Carbon–Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C–I: ~57 kcal/mol |
| Comparator Or Baseline | 3-Bromobut-2-en-1-ol (C–Br: ~72 kcal/mol); 3-Chlorobut-2-en-1-ol (C–Cl: ~85 kcal/mol) |
| Quantified Difference | C–I bond is 15 kcal/mol weaker than C–Br and 28 kcal/mol weaker than C–Cl |
| Conditions | Standard gas-phase bond dissociation enthalpy values for alkyl/alkenyl halides [1] |
Why This Matters
This thermodynamic advantage enables lower reaction temperatures, shorter reaction times, and higher turnover numbers in Pd-catalyzed cross-couplings, directly impacting process efficiency and cost.
- [1] Chegg Study. (2021). Bond Dissociation Energy Table: C-I (57 kcal/mol) vs. C-Br (72 kcal/mol) vs. C-Cl (85 kcal/mol). View Source
